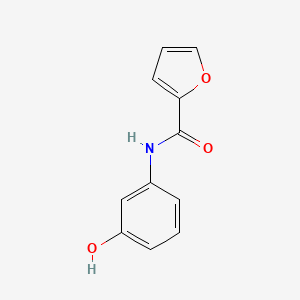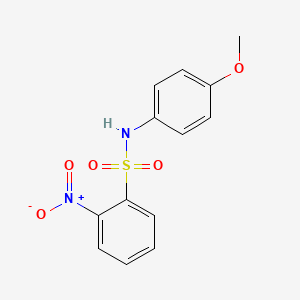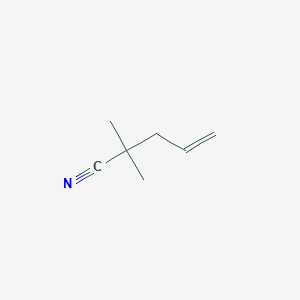
2,2-Dimethylpent-4-enenitrile
Vue d'ensemble
Description
Synthesis Analysis
2,2-Dimethylpent-4-enenitrile can be synthesized by the reaction of bromomethyl cyclopropane . It is used in the chemical industry as an intermediate in the synthesis of various organic compounds.Molecular Structure Analysis
The molecular formula of 2,2-Dimethylpent-4-enenitrile is C7H11N . It has an average mass of 109.169 Da and a monoisotopic mass of 109.089149 Da .Chemical Reactions Analysis
Studies on photocycloaddition reactions, like those involving 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one, a related compound, have been performed to understand their regiospecific and stereospecific behavior in chemical synthesis. 2,2-Dimethylhydrazonebut-2-enenitriles have been synthesized as potential antimicrobial dyes, exploring their photophysical properties for applications in medicinal chemistry.Physical And Chemical Properties Analysis
2,2-Dimethylpent-4-enenitrile has a molecular weight of 109.17 g/mol. More detailed physical and chemical properties such as melting point, boiling point, density, etc., were not found in the search results.Applications De Recherche Scientifique
Photophysical Properties and Molecular Structure Analysis
- Zwitterionic Nature Analysis : Research on similar derivatives, such as (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile, has been conducted to explore their zwitterionic nature using experimental and theoretical methods. This includes structural analysis in solid state and solutions using NMR, IR, UV/VIS spectroscopy, and DFT calculations (Jasiński et al., 2016).
Chemical Reactions and Synthesis
- Photocycloaddition Studies : Studies on photocycloaddition reactions, like those involving 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one, a related compound, have been performed to understand their regiospecific and stereospecific behavior in chemical synthesis (Margaretha et al., 2007).
- Synthesis for Antimicrobial Dyes : 2,2-Dimethylhydrazonebut-2-enenitriles have been synthesized as potential antimicrobial dyes, exploring their photophysical properties for applications in medicinal chemistry (Maryasov et al., 2021).
Electronic and Optical Properties
- Quantum Chemical Investigation : In-depth quantum chemical investigations have been carried out on related compounds, such as trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, to study their structural, electro-optical, and charge-transport properties. This is significant for materials science and electronic applications (Irfan et al., 2015).
Pyrolysis and Kinetic Studies
- Pyrolysis Kinetics : The pyrolysis kinetics of compounds like 4,4-dimethylpent-2-yl acetate, which are structurally similar, have been studied. This research provides insights into the kinetics of chemical reactions at high temperatures, which is crucial for industrial chemical processes (Chuchani & Dominguez, 1981).
Crystallography and Solid-State Studies
- Solid-State Emission Analysis : Studies on (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile demonstrate how crystal habit and size can affect optical emissions, which is vital for the development of photoluminescent materials (Percino et al., 2017).
Catalysis and Organic Synthesis
- Ruthenium Catalysts for Asymmetric Synthesis : Research has explored the use of ruthenium catalysts for asymmetric transfer hydrogenation reactions, crucial for the development of pharmaceuticals and fine chemicals (Hannedouche et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
2,2-dimethylpent-4-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-4-5-7(2,3)6-8/h4H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLOUBYNTMVSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294994 | |
| Record name | 2,2-dimethylpent-4-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpent-4-enenitrile | |
CAS RN |
2978-30-5 | |
| Record name | NSC99205 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethylpent-4-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



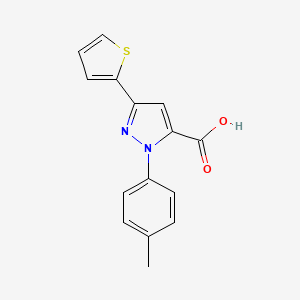
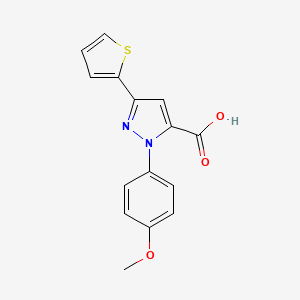


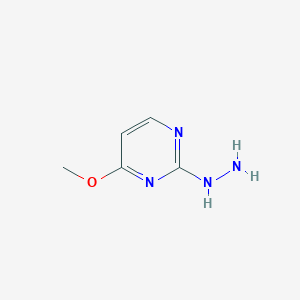




![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)
![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)

